Ponazuril-d3 is classified as a triazine derivative and is categorized under antiparasitic agents. Its primary application is in veterinary medicine, specifically targeting coccidia and other protozoan parasites. The compound is marketed under the brand name Marquis by Bayer Animal Health and has received approval from the United States Food and Drug Administration for use in horses .
The synthesis of ponazuril involves several chemical reactions, primarily starting from 3-methyl-4-(4-trifluoromethylthio phenoxy group)-aniline. The process includes the following steps:
Ponazuril has a complex molecular structure characterized by a triazine core with various substituents that enhance its pharmacological properties. The molecular formula is C₁₈H₁₅F₃N₄O₂S, and it features functional groups that are critical for its activity against protozoan parasites.
Ponazuril undergoes various chemical reactions that can be categorized into:
Ponazuril exerts its antiparasitic effects primarily by inhibiting mitochondrial function in protozoan parasites. The mechanism includes:
Relevant analytical methods for characterization include high-performance liquid chromatography (HPLC) for purity assessment and mass spectrometry for molecular weight determination .
Ponazuril-d3 has several applications in veterinary medicine:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: